delta-Cyclodextrin delta-Cyclodextrin
Brand Name: Vulcanchem
CAS No.:
VCID: VC1886408
InChI: InChI=1S/C54H90O45/c55-1-10-37-19(64)28(73)46(82-10)92-38-11(2-56)84-48(30(75)21(38)66)94-40-13(4-58)86-50(32(77)23(40)68)96-42-15(6-60)88-52(34(79)25(42)70)98-44-17(8-62)90-54(36(81)27(44)72)99-45-18(9-63)89-53(35(80)26(45)71)97-43-16(7-61)87-51(33(78)24(43)69)95-41-14(5-59)85-49(31(76)22(41)67)93-39-12(3-57)83-47(91-37)29(74)20(39)65/h10-81H,1-9H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-/m1/s1
SMILES:
Molecular Formula: C54H90O45
Molecular Weight: 1459.3 g/mol

delta-Cyclodextrin

CAS No.:

Cat. No.: VC1886408

Molecular Formula: C54H90O45

Molecular Weight: 1459.3 g/mol

* For research use only. Not for human or veterinary use.

delta-Cyclodextrin -

Specification

Molecular Formula C54H90O45
Molecular Weight 1459.3 g/mol
IUPAC Name (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41S,43R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R,57R,58R,59R,60R,61R,62R,63R)-5,10,15,20,25,30,35,40,45-nonakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39,42,44-octadecaoxadecacyclo[41.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36.238,41]trihexacontane-46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63-octadecol
Standard InChI InChI=1S/C54H90O45/c55-1-10-37-19(64)28(73)46(82-10)92-38-11(2-56)84-48(30(75)21(38)66)94-40-13(4-58)86-50(32(77)23(40)68)96-42-15(6-60)88-52(34(79)25(42)70)98-44-17(8-62)90-54(36(81)27(44)72)99-45-18(9-63)89-53(35(80)26(45)71)97-43-16(7-61)87-51(33(78)24(43)69)95-41-14(5-59)85-49(31(76)22(41)67)93-39-12(3-57)83-47(91-37)29(74)20(39)65/h10-81H,1-9H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-/m1/s1
Standard InChI Key UXRSQEDGDSCMFT-MIOCUFQXSA-N
Isomeric SMILES C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@H](O2)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O
Canonical SMILES C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O2)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O

Introduction

Chemical Structure and Properties

Molecular Structure

Delta-Cyclodextrin consists of nine alpha-1,4-linked glucopyranose units arranged in a cyclic structure. Its molecular formula is C54H90O45 with a molecular weight of 1459.3 g/mol. The systematic IUPAC name for delta-cyclodextrin is exceedingly complex due to its intricate structure, reflecting the nine glucose units and their specific stereochemistry and connectivity patterns.

The structure features primary hydroxyl groups at the C6 position and secondary hydroxyl groups at the C2 and C3 positions of each glucose unit. These hydroxyl groups contribute to delta-cyclodextrin's hydrophilic exterior, while the inner cavity contains the glycosidic oxygen bridges and hydrogen atoms, creating a relatively hydrophobic environment. This structural arrangement results in a truncated cone-like shape with a larger and smaller opening on opposite sides.

Physical and Chemical Properties

Delta-Cyclodextrin exhibits several distinctive physical and chemical properties that influence its behavior and applications:

Comparison with Other Cyclodextrins

Delta-Cyclodextrin differs significantly from the more common alpha, beta, and gamma cyclodextrins in several key aspects. The following table provides a comparative overview of these differences:

Table 1: Comparison of Cyclodextrin Properties

PropertyAlpha-CyclodextrinBeta-CyclodextrinGamma-CyclodextrinDelta-Cyclodextrin
Glucopyranose Units6789
Complex Forming AbilityModerateHighHighWeak to Moderate
Commercial AvailabilityHighHighModerateLow
Enzymatic ProductionMajor productMajor productMajor productTransient, minor product
Cavity Diameter (Å)4.7-5.36.0-6.57.5-8.3Larger, less symmetric

Complex Formation Capabilities

The complex-forming ability of delta-cyclodextrin differs significantly from that of other cyclodextrins. In a comparative study examining the interactions of various cyclodextrins with 14 drugs that are slightly soluble or insoluble in water, delta-cyclodextrin generally demonstrated weaker complex-forming abilities compared to beta-cyclodextrin and gamma-cyclodextrin . This diminished complexation capacity may be attributed to the reduced symmetry and potential collapse of the larger cyclodextrin ring.

Synthesis Methods

Enzymatic Synthesis

The traditional production of cyclodextrins involves enzymatic degradation of starch using cyclodextrin glucanotransferase (CGTase). In this process, alpha, beta, and gamma cyclodextrins are produced as major products, while delta-cyclodextrin forms only transiently as a minor component within a complex mixture of linear and cyclic glucans . This inherent limitation has historically restricted the availability and study of delta-cyclodextrin.

Templated Enzymatic Synthesis

Recent advances have introduced innovative approaches to enhance the synthesis of delta-cyclodextrin. A notable breakthrough was reported in 2023 by Erichsen, Peters, and Beeren, who developed a templated enzymatic synthesis method that significantly improved delta-cyclodextrin yields . This approach employs a bolaamphiphile template in an enzyme-mediated dynamic combinatorial library of cyclodextrins.

Nuclear magnetic resonance (NMR) spectroscopy studies revealed that delta-cyclodextrin can thread up to three bolaamphiphiles, forming pseudorotaxanes with varying structures depending on the size of the hydrophilic headgroup and the length of the alkyl chain axle. This threading mechanism plays a crucial role in the templated synthesis process. The researchers observed that threading of the first bolaamphiphile occurs in fast exchange on the NMR chemical shift timescale, while subsequent threading events occur in slow exchange .

This innovative templated synthesis approach represents a significant advancement in delta-cyclodextrin production, potentially enabling more extensive research and application development for this previously understudied cyclodextrin.

Interactions with Guest Molecules

Inclusion Complex Formation

Delta-Cyclodextrin, like other cyclodextrins, forms inclusion complexes with various guest molecules through non-covalent interactions. The complex formation involves the partial or complete inclusion of a guest molecule within the cyclodextrin cavity, stabilized by various non-covalent forces including hydrophobic interactions, van der Waals forces, hydrogen bonding, and electrostatic interactions.

Case Study: Interaction with Digitoxin

The interaction between delta-cyclodextrin and digitoxin provides an illustrative example of delta-cyclodextrin's unique complexation properties. To elucidate the mechanism of inclusion complex formation, researchers employed multiple analytical techniques, including solubility studies and spectroscopic methods such as ultraviolet (UV) spectroscopy and proton nuclear magnetic resonance (1H-NMR) .

The observed changes in chemical shift in 1H-NMR spectra and hypsochromic shift in UV spectra suggested that digitoxin was partially included in the cavity of delta-cyclodextrin . This partial inclusion mechanism differs from the complete inclusion often observed with smaller cyclodextrins and smaller guest molecules, highlighting the distinctive complexation behavior of delta-cyclodextrin with larger guest molecules.

These findings suggest that delta-cyclodextrin might offer advantages for specific pharmaceutical applications involving larger drug molecules that cannot be effectively complexed by smaller cyclodextrins. The partial inclusion mechanism might provide sufficient enhancement of physicochemical properties while allowing portions of the molecule to remain exposed for biological interactions.

Applications in Pharmaceutical Research

Solubility Enhancement

One of the primary applications of cyclodextrins in pharmaceutical development is enhancing the solubility of poorly water-soluble drugs. Although delta-cyclodextrin generally demonstrates weaker complex-forming abilities compared to beta and gamma cyclodextrins for many drugs, its unique capacity to enhance the solubility of specific larger molecules like digitoxin suggests potential applications for certain classes of drugs .

The larger cavity size of delta-cyclodextrin makes it potentially suitable for enhancing the solubility of drugs with molecular structures too large to be effectively accommodated by smaller cyclodextrins. This property could expand the range of drug candidates amenable to cyclodextrin-based solubility enhancement strategies.

Drug Delivery Systems

Beyond simple solubility enhancement, delta-cyclodextrin offers potential applications in advanced drug delivery systems. The formation of inclusion complexes can modify various physicochemical properties of drugs, including:

  • Stability: Protection from degradation by oxidation, hydrolysis, or photolysis

  • Bioavailability: Enhanced absorption through improved solubility and permeability

  • Release kinetics: Modified drug release profiles through controlled dissociation of complexes

  • Targeting: Potential for site-specific delivery through functionalized cyclodextrins

The distinctive threading mechanism observed with delta-cyclodextrin and bolaamphiphiles, as reported by Erichsen et al., suggests potential applications in supramolecular assemblies for drug delivery . The ability to form pseudorotaxane structures could be leveraged to develop novel drug carriers with controlled release properties.

Current Research and Future Directions

Advancing Synthesis Methods

Recent advances in templated enzymatic synthesis represent a significant step forward in delta-cyclodextrin production . Continued refinement of these methods could improve yields and reduce production costs, potentially increasing the commercial availability of delta-cyclodextrin for research and applications.

Future research might explore additional templating strategies, enzymatic modifications, or chemoenzymatic approaches to further enhance the efficiency and selectivity of delta-cyclodextrin synthesis. Development of scalable production methods will be crucial for enabling broader applications of delta-cyclodextrin in pharmaceutical and other industries.

Expanding Application Domains

The unique structural properties of delta-cyclodextrin suggest potential applications beyond traditional pharmaceutical uses. Areas for future investigation might include:

  • Specialized drug delivery systems: Development of systems for large molecular drugs or biologics that cannot be effectively complexed by smaller cyclodextrins.

  • Analytical applications: Use of delta-cyclodextrin for separation and detection of larger analytes in chromatographic or sensing applications.

  • Supramolecular assemblies: Leveraging the pseudorotaxane-forming capabilities observed with bolaamphiphiles to develop novel supramolecular structures with applications in materials science or nanotechnology .

  • Modified derivatives: Development of chemically modified delta-cyclodextrin derivatives with enhanced properties for specific applications, similar to the various derivatives available for smaller cyclodextrins.

Further research characterizing the three-dimensional structure, conformational dynamics, and binding properties of delta-cyclodextrin will provide a stronger foundation for these application developments.

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